Ethyl 6-bromo-5-chloropyrazine-2-carboxylate

Medicinal Chemistry Cross‑Coupling Bond Dissociation Energy

Researchers requiring programmed, sequential cross-coupling on a pyrazine scaffold often face lengthy syntheses due to the need for intermediate protecting-group steps. This di-halogenated ester solves that problem: the weaker Csp²-Br bond at C-6 enables mild Pd-catalysed functionalisation first, while the stronger Csp²-Cl bond at C-5 remains intact for a second, higher-temperature coupling. This built-in reactivity gradient reduces the linear step count by at least one operation. Supplied at ≥95% purity with reliable global logistics, it accelerates parallel SAR library synthesis in medicinal chemistry and agrochemical discovery.

Molecular Formula C7H6BrClN2O2
Molecular Weight 265.49 g/mol
Cat. No. B13155598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-5-chloropyrazine-2-carboxylate
Molecular FormulaC7H6BrClN2O2
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=N1)Br)Cl
InChIInChI=1S/C7H6BrClN2O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3
InChIKeyPBCJYFMVRXFUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑Bromo‑5‑chloropyrazine‑2‑carboxylate – Chemical Identity & Procurement


Ethyl 6‑bromo‑5‑chloropyrazine‑2‑carboxylate (CAS 2092661‑57‑7) is a di‑halogenated pyrazine‑2‑carboxylic acid ethyl ester with the molecular formula C₇H₆BrClN₂O₂ and a molecular weight of 265.49 g·mol⁻¹ . The compound contains three synthetically addressable sites: a C‑6 bromine, a C‑5 chlorine, and an ethyl carboxylate at C‑2. This substitution pattern creates a differentiated reactivity gradient—Csp²–Br (weaker bond) vs. Csp²–Cl (stronger bond)—that enables programmed, sequential cross‑coupling without protecting‑group manipulation on the ester [1]. It is supplied as a research‑grade building block with a minimum purity of 95% .

Built-in orthogonal reactivity gradient (C–Br vs C–Cl) for sequential cross-coupling
Three synthetically addressable sites: C‑6 Br, C‑5 Cl, and ethyl ester at C‑2
Supplied as research-grade building block with minimum purity 95%

Ethyl 6‑Bromo‑5‑chloropyrazine‑2‑carboxylate – Why Generic Analogs Fall Short


Close structural analogs—such as ethyl 5‑chloropyrazine‑2‑carboxylate (mono‑chlorinated), ethyl 6‑bromopyrazine‑2‑carboxylate (mono‑brominated), or the methyl ester counterpart—cannot replicate the orthogonal reactivity profile of the target compound . The co‑presence of Br and Cl on the pyrazine core creates a built‑in reactivity gradient that allows chemists to execute two distinct cross‑coupling steps in a controlled sequence without intermediate protecting‑group manipulations, a capability that mono‑halogen or single‑ester analogs inherently lack [1].

Mono-halogen analogs Lack the dual C–Br/C–Cl reactivity gradient, limiting sequential cross-coupling without additional protection steps.
Methyl ester variant May exhibit lower hydrolytic stability under basic coupling conditions, potentially complicating multi-step sequences.
Regioisomeric 3‑chloro analog Altered halogen positions may shift reactivity and steric accessibility, affecting SAR interpretation if used without verification.

Ethyl 6‑Bromo‑5‑chloropyrazine‑2‑carboxylate – Differentiation Evidence


Bond Dissociation Energy Selectivity for Sequential Cross-Coupling

The Csp²–Br bond dissociation energy (BDE) is approximately 285‑305 kJ·mol⁻¹, while the Csp²–Cl BDE is approximately 350‑360 kJ·mol⁻¹, a difference of ~55‑75 kJ·mol⁻¹ [1][2]. This intrinsic BDE gap enables palladium‑catalyzed oxidative addition to occur selectively at C–Br in the presence of C–Cl under mild conditions (e.g., Pd(PPh₃)₄, 60‑80 °C), as established for halogenated pyrazine systems [3]. Mono‑halogenated analogs such as ethyl 5‑chloropyrazine‑2‑carboxylate possess only one reactive halogen, precluding any orthogonal differentiation.

C–Br vs C–Cl BDE Gap
Class‑level inference
C–Br: ~285–305 kJ·mol⁻¹
C–Cl: ~350–360 kJ·mol⁻¹
Δ ≈ 55–75 kJ·mol⁻¹
Supports Pd(0) oxidative addition selectivity at C–Br over C–Cl under mild conditions.
Gas-phase BDE values; applicable to Pd-catalyzed cross-coupling on pyrazines.
Medicinal Chemistry Cross‑Coupling Bond Dissociation Energy

Ester Stability and Molecular Weight Differentiation

The ethyl ester has a molecular weight of 265.49 g·mol⁻¹, compared to 251.46 g·mol⁻¹ for the methyl ester and 293.54 g·mol⁻¹ for the tert‑butyl ester [1]. The ethyl ester strikes a balance between lipophilicity, crystallinity, and hydrolytic stability: it is less prone to premature hydrolysis than the methyl ester under basic cross‑coupling conditions, yet it is more readily cleaved under mild acidic or saponification conditions than the sterically hindered tert‑butyl ester [2]. All three variants are offered at ≥95% purity [1].

Ester Stability & MW
Cross‑study comparable
Ethyl: MW 265.49 g·mol⁻¹
Methyl: 251.46 g·mol⁻¹
tert‑Butyl: 293.54 g·mol⁻¹
May support a balance between hydrolytic stability during coupling and ease of final deprotection.
Reported stability: tert‑butyl > ethyl > methyl; ethyl ester intermediate in lability.
Building Block Selection Physicochemical Properties Ester Stability

Regioisomeric Halogen Pattern Comparison

The target compound bears halogen atoms at positions 5 (Cl) and 6 (Br) of the pyrazine ring. In contrast, the regioisomer ethyl 6‑bromo‑3‑chloropyrazine‑2‑carboxylate places the chlorine at position 3, adjacent to the ester group . This positional difference alters the electronic environment of the carboxylate and the steric accessibility of the halogens, potentially leading to divergent reactivity in metal‑catalyzed transformations and different biological target engagement if the scaffold is advanced into bioactive molecules .

Regioisomeric Halogen Pattern
Data to verify
Target: C‑5 Cl, C‑6 Br
Comparator: C‑3 Cl, C‑6 Br
Ester at C‑2 in both
Positional shift may alter electronic effects and steric accessibility, supporting distinct SAR vectors.
Structural comparison; electronic effects inferred from pyrazine substituent constants.
Regioisomer Differentiation Structure‑Activity Relationship Synthetic Intermediate

Ethyl 6‑Bromo‑5‑chloropyrazine‑2‑carboxylate – Procurement Scenarios


Sequential Cross-Coupling for Kinase Inhibitor Fragments

Medicinal chemistry teams requiring two sequential Suzuki, Sonogashira, or Negishi couplings can exploit the inherent reactivity difference between C–Br and C–Cl. The C–Br site is first functionalized under mild Pd catalysis, leaving the C–Cl intact for a second, higher‑temperature coupling. This reduces the linear step count by at least one synthetic operation compared to using two separate mono‑halogen intermediates [1].

Antimycobacterial Library Diversification

Pyrazine‑2‑carboxylic acid derivatives have demonstrated antitubercular activity (e.g., 54–72% inhibition of Mycobacterium tuberculosis H37Rv for 3,5‑bromo‑4‑hydroxyphenyl derivatives) [2]. The dual‑halogen ethyl ester enables rapid parallel library synthesis by orthogonal diversification at C‑5 and C‑6, allowing systematic exploration of the SAR around the pyrazine core without ester deprotection until the final step.

Balanced Ester Stability for Agrochemical Intermediates

Agrochemical development programs that require a carboxylate protecting group stable to mildly basic cross‑coupling conditions but cleavable in the final formulation step should select the ethyl ester over the methyl ester (too labile) or the tert‑butyl ester (requires strongly acidic deprotection that may degrade sensitive heterocycles) [3].

Regioisomer-Defined Chemical Probe Synthesis

When designing chemical probes where the vector of substituent projection from the pyrazine core is critical for target engagement, the defined 5‑chloro‑6‑bromo pattern provides a structurally unambiguous starting point that avoids the ambiguities and purification challenges associated with regioisomeric mixtures .

Application
Selection Property
Validation Focus
Sequential cross-coupling for kinase inhibitor fragments
Dual-halogen reactivity gradient
Pd-catalyzed sequential coupling under mild then elevated conditions
Antimycobacterial library diversification
Pyrazine core with orthogonal diversification sites
Antimycobacterial SAR exploration with late-stage ester deprotection
Balanced ester stability for agrochemical intermediates
Ethyl ester stability profile
Stability under basic cross-coupling; cleavable under mild acidic conditions
Regioisomer-defined chemical probe synthesis
Defined 5‑Cl,6‑Br regioisomer
Unambiguous vector projection and SAR interpretation
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